![molecular formula C10H10N2O6S B2841374 Ethyl [(2,4-dinitrophenyl)thio]acetate CAS No. 85196-28-7](/img/structure/B2841374.png)
Ethyl [(2,4-dinitrophenyl)thio]acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Intramolecular Interactions and Crystal Structure Analysis
Ethyl bis-(2,4-dinitrophenyl)acetate exhibits intriguing intramolecular interactions, as revealed through X-ray diffraction analysis. This compound, featuring two short intramolecular interactions between nitro oxygen atoms and electron-deficient carbon atoms, provides insights into early stages of nucleophilic addition to carbonyl groups and Michael reactions, highlighting its potential utility in studying reaction mechanisms and molecular interactions (E. Ertaş, T. Ozturk, J. Wallis, W. Watson, 1998).
Molecular Structure and Spectroscopy
Another compound closely related, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, has been studied for its molecular structure through X-ray diffraction, and its spectroscopic properties using proton NMR, FT-IR, and FT-Raman. These studies offer valuable data for understanding the structural and electronic features of thioamide derivatives, contributing to the broader field of chemical synthesis and molecular spectroscopy (S. Prasanth, Mary Varughese, N. Joseph, Paulson Mathew, T. Manojkumar, C. Sudarsanakumar, 2015).
Catalysis and Reaction Mechanisms
Research into the general basic catalysis of ester hydrolysis, involving compounds like 2,4-dinitrophenyl acetate and ethyl thiolacetate, provides significant insights into the mechanisms of ester hydrolysis and its relation to enzymatic processes. This study sheds light on the importance of basic catalysis for certain ester compounds, potentially informing the development of catalytic processes in synthetic organic chemistry (M. L. Bender, B. Turnquest, 1957).
Analytical Chemistry Applications
In analytical chemistry, ethyl [(2,4-dinitrophenyl)thio]acetate's derivatives, such as 2,4-dinitrophenylhydrazones, are used for the separation and detection of carbonyl compounds. Improved methods for thin-layer chromatographic separation of these derivatives have been developed, enhancing the capabilities in analytical procedures for identifying and quantifying aldehydes and ketones (A. Jart, A. J. Bigler, 1966).
Propriétés
IUPAC Name |
ethyl 2-(2,4-dinitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDFTBHUSCRIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



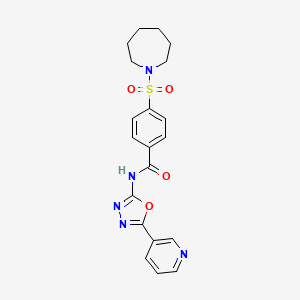
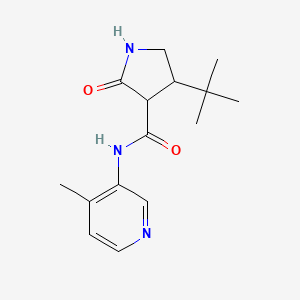
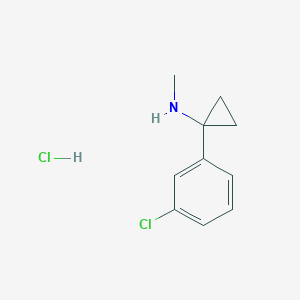

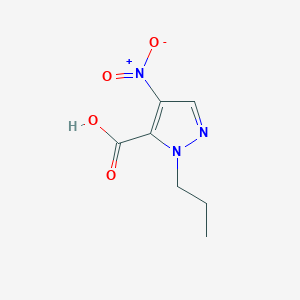
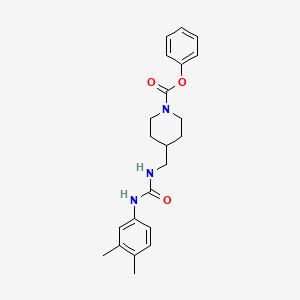
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841305.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)